Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate typically involves the reaction of 5-bromopyridine-2-thiol with methyl 2-bromo-4-chlorothiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound .
Scientific Research Applications
Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Material Science: It is explored for its electronic properties and potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-methylthiazole-4-carboxylate: Similar in structure but with a methyl group instead of a pyridine ring.
2,4-Disubstituted thiazoles: These compounds share the thiazole ring but have different substituents at the 2 and 4 positions, leading to varied biological activities.
Uniqueness
Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate is unique due to the presence of both a bromopyridine and a thiazole ring, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C10H7BrN2O2S |
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Molecular Weight |
299.15 g/mol |
IUPAC Name |
methyl 2-(5-bromopyridin-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H7BrN2O2S/c1-15-10(14)8-5-16-9(13-8)7-3-2-6(11)4-12-7/h2-5H,1H3 |
InChI Key |
CLINCZIWOHMPMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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